molecular formula C17H14ClN3O3 B10964225 2-(naphthalen-1-ylamino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

2-(naphthalen-1-ylamino)-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B10964225
M. Wt: 343.8 g/mol
InChI Key: BINDKJCMIIQIDM-UHFFFAOYSA-N
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Description

2-(1-NAPHTHYLAMINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the naphthylamino and chloro groups. Common reagents used in these reactions include hydrazines, aldehydes, and chlorinating agents. Reaction conditions often involve the use of solvents like ethanol or dichloromethane and may require heating or refluxing.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Catalysts and automated systems might be used to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-NAPHTHYLAMINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming oxides or hydroxides.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, potentially forming amines or alcohols.

    Substitution: This reaction can replace one functional group with another, potentially forming different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(1-NAPHTHYLAMINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE: Similar in structure but may have different substituents or functional groups.

    Pyrazole Derivatives: A broad class of compounds with diverse biological activities.

    Naphthylamino Compounds: Compounds containing the naphthylamino group, known for their biological activities.

Uniqueness

What sets 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE apart is its unique combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in other compounds.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

[2-(naphthalen-1-ylamino)-2-oxoethyl] 4-chloro-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C17H14ClN3O3/c1-21-9-13(18)16(20-21)17(23)24-10-15(22)19-14-8-4-6-11-5-2-3-7-12(11)14/h2-9H,10H2,1H3,(H,19,22)

InChI Key

BINDKJCMIIQIDM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)OCC(=O)NC2=CC=CC3=CC=CC=C32)Cl

Origin of Product

United States

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